[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRJWNBSBKXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017299 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-50-5 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Naphthoyl Chloride
1-Naphthoic acid is treated with oxalyl chloride (ClCO)₂ in dichloromethane at 0–30°C, yielding 1-naphthoyl chloride with >97% efficiency. The reaction mechanism involves nucleophilic acyl substitution, where oxalyl chloride acts as a chlorinating agent:
Excess oxalyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.
Indole Acylation
The 1-naphthoyl chloride is reacted with indole in toluene under EtAlCl₂ catalysis. The Lewis acid generates a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution at the indole’s 3-position. Key parameters include:
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Temperature : 25–30°C to balance reaction rate and byproduct formation.
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Solvent : Toluene or dichloromethane, which stabilize intermediates without participating in side reactions.
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Catalyst loading : 1.1 equivalents of EtAlCl₂ relative to indole.
This step produces 3-(1-naphthoyl)indole with yields exceeding 95%.
N-Alkylation with 2-Methylbutyl Bromide
The second critical step introduces the 2-methylbutyl group at the indole’s 1-position via N-alkylation . This reaction employs 2-methylbutyl bromide as the alkylating agent under basic conditions.
Alkylation Mechanism
In a mixture of acetone and DMF , KOH deprotonates the indole’s nitrogen, forming a nucleophilic indolide ion. The 2-methylbutyl bromide undergoes an SN₂ reaction , transferring the alkyl group to the nitrogen:
Optimization of Reaction Conditions
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Solvent : Acetone enhances alkyl bromide solubility while stabilizing the transition state.
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Base : KOH in stoichiometric excess (1.2–1.5 equivalents) ensures complete deprotonation.
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Temperature : 30–40°C to accelerate kinetics without promoting elimination side reactions.
Post-reaction, methanol wash removes residual KOH and byproducts, yielding crude product with ~93% purity.
Purification and Crystallization
Final purification involves recrystallization from methanol to achieve pharmaceutical-grade purity (>99%). The process includes:
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Dissolving the crude product in hot methanol.
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Cooling to 15°C to induce crystallization.
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Vacuum filtration and drying at 55–60°C under reduced pressure.
Table 1: Summary of Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1-Naphthoyl Chloride | Oxalyl chloride, CH₂Cl₂, 0–30°C | 97.2 | 99.5 |
| Friedel-Crafts | EtAlCl₂, toluene, 25°C | 95.3 | 98.8 |
| N-Alkylation | 2-Methylbutyl bromide, KOH, acetone, 40°C | 93.5 | 99.1 |
| Recrystallization | Methanol, 15°C | 89.0 | 99.9 |
Alternative Synthetic Routes
Microwave-Assisted Alkylation
Recent advances propose microwave irradiation to reduce N-alkylation time from 3 hours to 20 minutes. Preliminary studies show comparable yields (91–94%) at 100°C, leveraging rapid thermal activation.
Solid-Phase Synthesis
Immobilizing indole on Wang resin enables stepwise acylation and alkylation, simplifying purification. However, yields remain suboptimal (75–80%) due to steric hindrance.
Challenges and Mitigation Strategies
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Byproduct Formation : Over-alkylation at the indole’s 1- and 3-positions is minimized by controlling bromide stoichiometry (1.05 equivalents).
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Solvent Residuals : Residual DMF is removed via azeotropic distillation with toluene.
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Isomerization : Storage at −20°C prevents thermal rearrangement of the 2-methylbutyl group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 073 2-methylbutyl homolog can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted naphthoylindole derivatives.
Scientific Research Applications
JWH 073 2-methylbutyl homolog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential analgesic properties and effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . It acts as a full agonist at these receptors, mimicking the action of naturally occurring endocannabinoids such as 2-arachidonoylglycerol and anandamide . The binding affinity for CB1 receptors is higher than that for CB2 receptors, leading to its pronounced effects on the central nervous system .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 073: The parent compound with a butyl group instead of the 2-methylbutyl group.
JWH 081: A derivative with a methoxy group on the naphthoyl ring.
Uniqueness: JWH 073 2-methylbutyl homolog is unique due to its specific alkyl chain modification, which alters its binding affinity and selectivity for cannabinoid receptors. This modification can lead to differences in its pharmacological profile and potency compared to other similar compounds .
Biological Activity
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its significant interaction with cannabinoid receptors, specifically CB1 and CB2, which are integral to various physiological processes.
Chemical Structure and Properties
The compound is characterized by its unique structural features that include an indole moiety linked to a naphthalenylmethanone. The specific configuration of the 2-methylbutyl group contributes to its biological activity and receptor binding affinity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H25NO |
| Molecular Weight | 349.45 g/mol |
| CAS Number | 1528793-12-5 |
The primary mechanism of action for this compound involves its role as an agonist for the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a range of biological effects, including modulation of neurotransmitter release, pain perception, and immune response.
Receptor Binding Affinity
Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, which may lead to enhanced cannabimimetic effects compared to other synthetic cannabinoids.
Pharmacological Effects
- Analgesic Properties : Studies have shown that synthetic cannabinoids can reduce pain perception through their action on the central nervous system.
- Anti-inflammatory Effects : Activation of CB2 receptors has been linked to anti-inflammatory responses, suggesting potential therapeutic applications in conditions like arthritis.
- Neuroprotective Effects : Research indicates that cannabinoids may offer neuroprotection in models of neurodegenerative diseases.
Toxicological Profile
While the therapeutic potential is significant, the safety profile remains a concern. Reports have highlighted adverse effects associated with synthetic cannabinoids, including anxiety, paranoia, and other psychological disturbances.
Case Studies
Recent studies have explored the biological activity of this compound in various experimental models:
- In Vivo Studies : Animal models have demonstrated that this compound can effectively reduce pain responses comparable to traditional analgesics.
- Cell Culture Studies : In vitro assays using human cell lines have shown that exposure to this compound can modulate inflammatory cytokine production.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other synthetic cannabinoids such as JWH-018 and AM-2201 is beneficial.
| Compound | CB1 Affinity | CB2 Affinity | Notable Effects |
|---|---|---|---|
| This compound | High | High | Analgesic, anti-inflammatory |
| JWH-018 | Moderate | High | Psychoactive effects |
| AM-2201 | High | Moderate | Increased anxiety in users |
Q & A
Basic: What synthetic methodologies are employed for [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how is purity validated?
Answer:
The compound is synthesized via Friedel-Crafts acylation, where an indole derivative reacts with 1-naphthoyl chloride or its analogs under acidic conditions. For example, similar JWH-200 synthesis involves coupling 1-(2-morpholin-4-ylethyl)indole with naphthalen-1-ylmethanone precursors . Post-synthesis, purity is validated using:
- HPLC : Quantifies purity (>99% achieved in analogs like JWH-073 and JWH-018) .
- NMR spectroscopy : Confirms structural integrity via characteristic shifts (e.g., indole C3 proton at δ 7.8–8.2 ppm, naphthoyl carbonyl at ~190 ppm in ¹³C NMR) .
- Mass spectrometry : Exact mass verification (e.g., [M+H]⁺ = 385.19 for JWH-200) .
Basic: What spectroscopic and chromatographic markers distinguish this compound from structurally related cannabinoids?
Answer:
Key identifiers include:
- ¹H NMR :
- UV-Vis : Absorbance maxima at ~290 nm (naphthoyl π→π* transitions) .
- HPLC retention time : Distinct elution profiles under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced: How do alkyl chain modifications (e.g., 2-methylbutyl vs. pentyl) impact CB1/CB2 receptor binding and functional activity?
Answer:
- CB1 affinity : Longer alkyl chains (e.g., pentyl) enhance lipophilicity and receptor interaction, increasing binding affinity (Ki < 10 nM for JWH-018 vs. ~20 nM for shorter-chain analogs) .
- CB2 selectivity : Bulky substituents (e.g., 2-methylbutyl) may sterically hinder CB2 binding, reducing selectivity ratios (CB2/CB1) .
- Methodological validation : Radioligand displacement assays (³H-CP55,940) and cAMP inhibition studies are used to quantify efficacy .
Advanced: What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?
Answer:
- Challenges :
- Solutions :
Advanced: How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be reconciled across studies?
Answer:
Discrepancies arise from:
- Assay conditions : Functional assays (e.g., β-arrestin recruitment vs. cAMP) may yield divergent results .
- Receptor dimerization : CB1/CB2 heterodimerization alters ligand efficacy in cell-type-specific contexts .
- Metabolite interference : In vivo studies may reflect active metabolites (e.g., hydroxylated derivatives) rather than the parent compound .
Resolution : Use orthogonal assays (e.g., GTPγS binding + calcium flux) and LC-MS/MS to verify compound stability .
Advanced: What computational strategies predict the metabolic fate of this compound?
Answer:
- In silico tools :
- Experimental validation : Microsomal incubation + HRMS identifies major metabolites (e.g., monohydroxy derivatives) .
Advanced: How do crystallographic data resolve tautomeric ambiguities in the indole-naphthoyl system?
Answer:
- Tautomerism : The indole NH group may form intramolecular H-bonds with the naphthoyl carbonyl, stabilizing one tautomer.
- Electron density maps : High-resolution (<1.0 Å) X-ray data confirm the keto-enol ratio (typically >95% keto form) .
- DFT calculations : Validate energetic favorability of the observed tautomer .
Advanced: What are the limitations of current in vitro models for studying this compound’s neurotoxicity?
Answer:
- Lack of blood-brain barrier (BBB) mimicry : Immortalized cell lines (e.g., SH-SY5Y) underestimate BBB penetration .
- Species differences : Rodent CB1 receptors exhibit higher affinity than human orthologs, skewing IC₅₀ values .
Mitigation : Use human iPSC-derived neurons and BBB-on-a-chip models for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
